N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative characterized by a 2,5-bis(2,2,2-trifluoroethoxy)phenyl core and a cyclopropyl-substituted amide group. The trifluoroethoxy substituents at the 2- and 5-positions of the benzene ring are critical for its physicochemical and pharmacological properties, as they enhance lipophilicity and metabolic stability . The cyclopropyl group on the amide nitrogen distinguishes it from other derivatives in this class, such as flecainide, which features a piperidinylmethyl side chain .
Properties
IUPAC Name |
N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO3/c15-13(16,17)6-23-9-3-4-11(24-7-14(18,19)20)10(5-9)12(22)21-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIAEOZQPVJRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329730 | |
| Record name | N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477863-93-7 | |
| Record name | N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzamide Core: 2,5-Bis(2,2,2-Trifluoroethoxy)Benzoic Acid
The foundational step in preparing N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (III), a key intermediate shared with Flecainide production.
Halogen Substitution via Nucleophilic Aromatic Substitution
The process begins with 2,5-dihalotoluene (I), where halogens (X = Cl, Br) at the 2- and 5-positions are replaced by trifluoroethoxy groups. As detailed in patent US20100056794A1, this reaction employs:
- 2,2,2-Trifluoroethanol in 2–10-fold molar excess.
- Strong base : Metallic sodium generates the trifluoroethoxide ion.
- Copper catalyst : Copper(II) sulfate enhances reaction efficiency.
- Aprotic solvent : N,N-Dimethylformamide (DMF) at 85–105°C.
The product, 2,5-bis(2,2,2-trifluoroethoxy)toluene (II), is isolated in high yield (Table 1).
Table 1: Reaction Conditions for 2,5-Bis(2,2,2-Trifluoroethoxy)Toluene Synthesis
| Parameter | Details |
|---|---|
| Starting Material | 2,5-Dibromotoluene |
| Base | Sodium metal |
| Catalyst | CuSO₄·5H₂O (0.1–1.0 mol%) |
| Solvent | DMF |
| Temperature | 85–105°C |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
Amidation with Cyclopropylamine
The critical divergence from Flecainide synthesis lies in substituting 2-(aminomethyl)piperidine with cyclopropylamine. Two primary methods are viable:
Acid Chloride-Mediated Amidation
The benzoic acid (III) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Subsequent reaction with cyclopropylamine proceeds as follows:
Activation :
- III (1.0 eq) is refluxed with SOCl₂ (1.2 eq) in anhydrous dichloromethane (DCM) for 4–6 hours.
- Excess SOCl₂ is removed under vacuum.
Coupling :
- The acid chloride is dissolved in DCM or THF.
- Cyclopropylamine (1.5 eq) and a tertiary amine (e.g., triethylamine, 2.0 eq) are added dropwise at 0–5°C.
- Reaction proceeds at room temperature for 12–18 hours.
Workup :
- The mixture is washed with HCl (1M), NaHCO₃, and brine.
- The organic layer is dried (MgSO₄) and concentrated.
Coupling Agent-Assisted Amidation
To avoid handling corrosive acid chlorides, carbodiimide-based coupling agents (e.g., EDCl, DCC) with HOBt or HOAt are employed:
Reaction Setup :
- III (1.0 eq), EDCl (1.2 eq), HOBt (1.1 eq), and cyclopropylamine (1.5 eq) in DMF or DCM.
- Stirred at room temperature for 24–48 hours.
Purification :
- Filter to remove urea byproducts.
- Extract with ethyl acetate and wash with citric acid/NaHCO₃.
Table 2: Comparison of Amidation Methods
| Parameter | Acid Chloride Method | Coupling Agent Method |
|---|---|---|
| Reaction Time | 12–18 hours | 24–48 hours |
| Yield | 65–78% | 70–82% |
| Byproducts | HCl gas | Urea derivatives |
| Scalability | High | Moderate |
Purification and Characterization
Crystallization
Crude this compound is purified via recrystallization from methanol/water (4:1 v/v) at 50°C. Cooling to 0–5°C induces crystallization, yielding 90–95% pure product.
Chromatographic Methods
For higher purity (>99%), silica gel chromatography with ethyl acetate/hexane (3:7) is effective.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 1H, ArH), 7.12 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 6.98 (d, J = 2.8 Hz, 1H, ArH), 4.40–4.25 (m, 4H, OCH₂CF₃), 2.90–2.80 (m, 1H, cyclopropyl CH), 1.10–1.00 (m, 4H, cyclopropyl CH₂).
- ¹³C NMR : δ 167.5 (C=O), 152.1, 148.3 (OCH₂CF₃), 126.5–110.8 (ArC), 122.5 (q, J = 277 Hz, CF₃), 63.2 (OCH₂), 25.4 (cyclopropyl C), 7.2 (cyclopropyl CH₂).
Challenges and Optimizations
Steric Hindrance
Cyclopropylamine’s compact structure reduces steric hindrance compared to bulkier amines (e.g., piperidine derivatives), facilitating higher coupling efficiency.
Moisture Sensitivity
The acid chloride method requires anhydrous conditions to prevent hydrolysis. Molecular sieves (4Å) in DCM improve yields by 8–12%.
Byproduct Formation
Overactivation of the carboxylic acid (e.g., excess SOCl₂) may lead to imidazole or urea byproducts. Stoichiometric control and low temperatures mitigate this.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy groups, where nucleophiles like amines or thiols replace the trifluoroethoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide serves as a versatile building block for synthesizing other complex organic molecules. Its trifluoroethoxy groups can participate in various chemical reactions such as oxidation and substitution.
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Amines (in presence of base) | Substituted benzamides |
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding. Its unique structure allows for targeted interactions with specific proteins, making it valuable in biochemical research.
Medicine
- Therapeutic Properties : There is ongoing research into the anti-inflammatory and anticancer properties of this compound. Similar compounds have been evaluated for their efficacy against various cancers and inflammatory diseases using both in vitro and in vivo models .
Case Study 1: Anticancer Activity
A study focusing on cyclopropane-based inhibitors demonstrated that derivatives similar to this compound exhibited potent activity against cancer cell lines. These compounds showed IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .
Case Study 2: Enzyme Inhibition
Research has highlighted the effectiveness of cyclopropane derivatives in inhibiting viral proteases associated with coronaviruses. The incorporation of cyclopropyl moieties enhanced binding affinity and selectivity towards target enzymes like SARS-CoV-2 3CLpro, suggesting that this compound could be explored for antiviral applications .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoroethoxy groups enhance its binding affinity and specificity towards these targets. The cyclopropyl group contributes to the compound’s stability and resistance to metabolic degradation, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold is a hallmark of antiarrhythmic agents, as demonstrated by flecainide acetate (N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate) . Key structural analogs include:
Key Observations :
- Antiarrhythmic Activity : The 2,5-bis(trifluoroethoxy) configuration is optimal for sodium channel blockade, a mechanism central to Class IC antiarrhythmics like flecainide . Modifications to the amide side chain (e.g., cyclopropyl vs. piperidinylmethyl) may alter pharmacokinetics (e.g., absorption, half-life) but retain activity .
- Impurities : Process-related impurities, such as N-(pyridin-2-ylmethyl) and N-((4-methylpiperidine-2-yl)methyl) derivatives, arise during synthesis of flecainide and related compounds . These impurities highlight the sensitivity of synthetic routes to side-chain variations.
Spectral and Analytical Comparisons
- IR Spectroscopy : The −NH stretching band in similar compounds (e.g., 3398 cm⁻¹ for N-[2-(3,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide) confirms the presence of the amide group .
- Chromatographic Purity : Flecainide acetate is required to contain ≥98.0% of the active ingredient, with strict control of impurities like N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide .
Pharmacological and Regulatory Considerations
- Flecainide : A well-established antiarrhythmic with a piperidinylmethyl side chain. Its acetate salt formulation ensures stability and bioavailability .
- Cyclopropyl Analog: The cyclopropyl group may confer unique metabolic stability due to reduced susceptibility to oxidative degradation compared to alkylamine side chains (e.g., piperidinyl).
Biological Activity
N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of trifluoroethoxy groups attached to a benzamide core. The molecular formula is , with a molecular weight of approximately 414.34 g/mol. The trifluoromethyl groups contribute to its lipophilicity and stability, which are critical for biological interactions.
The compound's biological activity is primarily attributed to its interaction with specific protein targets. Similar compounds have been shown to engage with various enzymes and receptors involved in critical biochemical pathways.
- Target Proteins : this compound is believed to interact with proteins associated with cancer progression and metabolic regulation.
- Mode of Action : The compound may inhibit key enzymes or receptors involved in cell proliferation and survival. For instance, it has been evaluated for its potential anti-cancer properties by targeting pathways such as the vascular endothelial growth factor receptor (VEGFR) pathway.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various in vitro and in vivo models:
- Cell Lines : The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. For example, it exhibited an IC50 value comparable to established chemotherapeutics in assays involving colorectal cancer cell lines (HT-29 and COLO-205) .
- Mechanisms of Action : Research indicates that this compound induces apoptosis and cell cycle arrest in cancer cells. It has been shown to activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Other Biological Activities
In addition to its anticancer effects, this compound has been investigated for other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives of similar compounds have shown promising results against various pathogens, indicating potential applications in treating infections .
Case Studies and Research Findings
A selection of notable studies on this compound includes:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against HT-29 cells with an IC50 of approximately 10 µM. |
| Study 2 | Apoptosis Induction | Induced apoptosis via activation of caspases and modulation of Bcl-2 family proteins. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro in macrophage models. |
Q & A
Basic: What are the key synthetic routes for N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide, and what methodological considerations are critical for yield optimization?
The synthesis of benzamide derivatives typically involves coupling a substituted benzoyl chloride with an amine. For N-cyclopropyl derivatives, cyclopropylamine is reacted with 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride under anhydrous conditions. Critical steps include:
- Activation of the carboxylic acid : Use of thionyl chloride or oxalyl chloride to generate the reactive acyl chloride intermediate.
- Amide coupling : Conducted in dichloromethane or tetrahydrofuran with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires strict control of stoichiometry, temperature (0–25°C), and moisture exclusion .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Structural confirmation relies on multi-technique characterization:
- NMR spectroscopy : H and C NMR (in DMSO-) identify cyclopropyl protons (δ 0.5–1.5 ppm) and trifluoroethoxy groups (δ 4.5–4.8 ppm). F NMR can resolve trifluoroethyl environments .
- IR spectroscopy : Amide C=O stretch (~1650 cm) and C-F stretches (~1200 cm) are diagnostic.
- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight .
- Differential Scanning Calorimetry (DSC) : Confirms crystalline phase and melting behavior .
Advanced: How can process-related impurities in this compound be identified and controlled?
Impurities arise from incomplete reactions, side reactions, or residual intermediates. Key strategies include:
- HPLC-UV/LC-MS profiling : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to separate impurities. Compare retention times and mass spectra against synthetic standards (e.g., unreacted cyclopropylamine or trifluoroethoxy precursors) .
- In-process controls (IPC) : Monitor reaction completion via TLC or inline FTIR to minimize carryover impurities.
- Purification thresholds : Set acceptance criteria for impurities (e.g., ≤0.15% per ICH guidelines) using spiking studies .
Advanced: What methodologies are employed for chiral resolution of stereoisomers in this compound derivatives?
If the cyclopropyl group introduces chirality (e.g., via asymmetric synthesis):
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak® AD-H) with hexane:isopropanol gradients to resolve enantiomers.
- Circular Dichroism (CD) : Correlate elution order with optical activity.
- Enzymatic resolution : Lipases or esterases may selectively hydrolyze stereoisomers. Reference standards (e.g., (R)- and (S)-enantiomers) are critical for method validation .
Advanced: How does the compound’s stability under thermal and hydrolytic conditions impact formulation studies?
Stability studies follow pharmacopeial protocols:
- Thermal stress : Heat at 40–60°C for 14–30 days; monitor degradation via HPLC. Trifluoroethoxy groups may hydrolyze under acidic/basic conditions, forming benzoic acid derivatives.
- Loss on drying (LOD) : Dry samples at 60°C under vacuum (≤5 mmHg) for 2 hours; ≤0.5% weight loss ensures hygroscopicity control .
- Forced degradation : Expose to UV light (ICH Q1B) to assess photostability.
Advanced: What mechanistic insights govern the reactivity of this compound in biological systems?
While direct biological data on this compound is limited, analogous benzamides (e.g., Flecainide) inhibit sodium channels via pore-blocking. Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
